Tribenzylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Organic Synthesis and Medicinal Chemistry

Tribenzylamine serves as a precursor for the synthesis of various organic compounds. Its three benzyl groups can be readily substituted with other functional groups, making it a versatile building block for organic molecules. This is particularly valuable in medicinal chemistry, where scientists create and modify molecules to develop new drugs. Studies have shown TBA's usefulness in synthesizing:

- Pharmaceutically active compounds: TBA can be a starting material for the synthesis of complex molecules with potential therapeutic applications. For instance, research has explored its use in creating new anticonvulsant agents [].

- Heterocyclic compounds: These are organic ring structures containing atoms other than carbon. Tribenzylamine can be a valuable intermediate for synthesizing specific heterocyclic compounds with potential biological activity [].

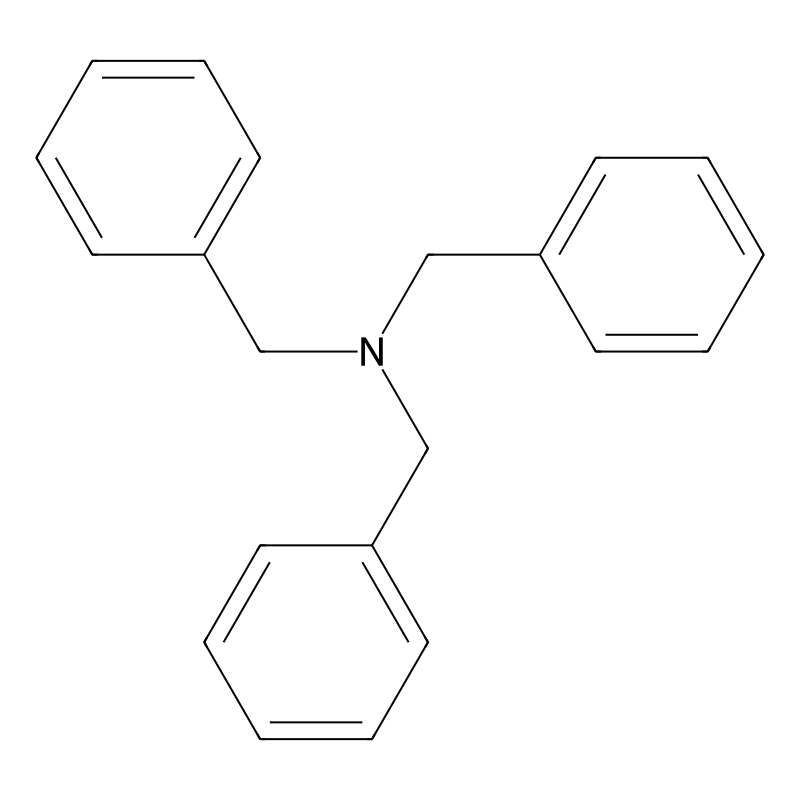

Tribenzylamine is an organic compound with the chemical formula . It is classified as a tertiary amine, where three benzyl groups () are attached to a nitrogen atom. This compound exhibits a colorless to pale yellow appearance and is soluble in organic solvents such as dichloromethane and ethanol but insoluble in water. Its unique structure contributes to its reactivity and utility in various chemical processes.

Tribenzylamine can be synthesized through several methods:

- Alkylation of Aniline: One common method involves the alkylation of aniline with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

- Reductive Amination: Another approach includes reductive amination of benzaldehyde with ammonia and subsequent reduction using hydrogen or other reducing agents.

- Direct Reaction: A direct method involves reacting benzyl alcohol with ammonia under appropriate conditions to yield tribenzylamine .

Tribenzylamine's unique combination of three benzyl groups contributes to its distinct chemical behavior and applications compared to these similar compounds.

Interaction studies involving tribenzylamine have focused on its reactivity with other chemical species:

- Its interaction with halogens, particularly bromine, has been studied to understand the kinetics and mechanisms involved in charge-transfer complex formation and subsequent reactions .

- The compound's effect on hydrolysis kinetics has been examined alongside other amines like pyridine, highlighting differences in catalytic behavior .

Several compounds share structural similarities with tribenzylamine, including:

- Diphenylamine: Composed of two phenyl groups attached to an amine nitrogen, it exhibits different reactivity patterns compared to tribenzylamine.

- Triphenylamine: With three phenyl groups directly bonded to the nitrogen atom, this compound is known for its electronic properties and applications in organic electronics.

- Dibenzylamine: Similar to tribenzylamine but contains only two benzyl groups; it shows different solubility and reactivity characteristics.

Comparison TableCompound Structure Key Properties

Tribenzylamine, first synthesized in the late 19th century, holds historical significance as one of the earliest products of the Leuckart reaction . Developed by Rudolf Leuckart in 1885, this reductive amination method converted benzaldehyde and formamide into benzylamine derivatives, including tribenzylamine. Otto Wallach later expanded its application to ketones, solidifying its role in early organic synthesis . The compound’s straightforward preparation from benzyl halides and ammonia further established it as a model substrate for studying tertiary amine chemistry .

Molecular Identity and Classification as a Tertiary Amine

Tribenzylamine (C$${21}$$H$${21}$$N, molecular weight: 287.4 g/mol) is a symmetrical tertiary amine with three benzyl groups (-CH$$2$$C$$6$$H$$5$$) bonded to a central nitrogen atom . Its structure, $$ \text{N(CH}2\text{C}6\text{H}5)_3 $$, confers steric hindrance, influencing reactivity and physical properties. The nitrogen’s lone pair remains available for coordination, enabling applications in catalysis and supramolecular chemistry .

Significance in Organic Synthesis and Analytical Chemistry

Tribenzylamine serves as a versatile intermediate in reductive amination, C–N bond formation, and imine synthesis . Its stability under acidic conditions makes it valuable for synthesizing pharmaceuticals and agrochemicals. In analytical chemistry, it acts as a reference standard in HPLC for method development, particularly in mixed-mode chromatography .

Physical and Chemical Properties

Structural and Spectroscopic Characteristics

- Crystal structure: X-ray studies reveal a propeller-like conformation, minimizing steric strain between benzyl groups .

- Spectroscopy:

- $$^1$$H NMR: δ 2.8–3.2 ppm (N–CH$$_2$$), 7.2–7.4 ppm (aromatic protons) .

- IR: Stretching vibrations at 3,020 cm$$^{-1}$$ (C–H aromatic) and 1,450 cm$$^{-1}$$ (C–N) .

Thermodynamic and Solubility Data

Property Value Source Melting Point 91–94°C Boiling Point 380–390°C Density (25°C) 0.991 g/cm$$^3$$ Water Solubility Insoluble LogP (Octanol-Water) 4.31

Reactivity and Stability

Tribenzylamine undergoes debenzylation with ceric ammonium nitrate (CAN) to form dibenzylamine . It reacts with bromine via a charge-transfer complex, yielding tribenzylammonium tribromide and dibenzylbenzylidenaminium tribromide . Air sensitivity necessitates storage below 30°C in inert atmospheres .

Synthetic Methodologies

Traditional Synthesis via the Leuckart Reaction

The Leuckart reaction remains a cornerstone, using ammonium formate or formamide to reduce benzaldehyde derivatives. For tribenzylamine, benzyl chloride reacts with excess ammonia under reflux:

$$

3 \, \text{C}6\text{H}5\text{CH}2\text{Cl} + \text{NH}3 \rightarrow \text{N(CH}2\text{C}6\text{H}5)3 + 3 \, \text{HCl}

$$

Yields reach 55–70% after crystallization from ethanol .

Modern Catalytic and Solvent-Free Approaches

Recent methods employ potassium hydroxide in ethanol/water with alkyl halides, achieving 95% yield at 25°C . Microwave-assisted synthesis reduces reaction times to 1–2 hours .

Optimization Strategies for Industrial Production

- Catalyst tuning: Magnesium chloride enhances formamide efficiency in the Leuckart reaction .

- Green solvents: Ethanol/water mixtures reduce environmental impact .

Applications in Science and Industry

Role in Organic Synthesis and Catalysis

- C–N bond formation: Tribenzylamine facilitates Ullmann-type couplings and reductive aminations .

- Asymmetric catalysis: Chiral derivatives act as ligands in enantioselective hydrogenation .

Pharmaceutical and Biomedical Applications

- Antimalarial agents: Nitro-substituted derivatives exhibit IC$$_{50}$$ values of 18–30 nM against Plasmodium falciparum .

- Enzyme inhibition: Sulfonamide analogs inhibit acetylcholinesterase (IC$$_{50}$$: 2.04–4.23 µM) .

Industrial Uses in Material Science

- Corrosion inhibition: Forms protective films on metal surfaces in acidic environments .

- Polymer additives: Enhances thermal stability in epoxy resins .

Analytical and Characterization Techniques

Chromatographic Methods for Purity Assessment

HPLC conditions:

- Column: Primesep B (3.2 × 100 mm, 5 µm).

- Mobile phase: 10% acetonitrile, 0.1% H$$2$$SO$$4$$.

- Detection: UV at 200 nm .

Spectroscopic and Crystallographic Analysis

- Mass spectrometry: ESI-MS shows [M+H]$$^+$$ at m/z 288.2 .

- X-ray diffraction: Confirms triclinic crystal system with P$$ \overline{1} $$ space group .

Comparative Data Interpretation

Tribenzylamine’s HPLC retention time (4.2 min) distinguishes it from dibenzylamine (3.8 min) and benzylamine (2.5 min) .

Tribenzylamine crystallizes in the monoclinic crystal system with space group P2₁/a at low temperatures [1]. The temperature-dependent crystallographic analysis has revealed significant structural characteristics that provide insights into the molecular behavior under varying thermal conditions.

At minus seventy degrees Celsius, the crystal structure exhibits well-defined unit cell parameters with a equals twenty-one point zero seven six angstroms, b equals nine point zero one five angstroms, c equals eight point nine one seven angstroms, and beta equals ninety-three point nine degrees [1]. The asymmetric unit contains four molecules with Z equals four, indicating a specific packing arrangement that accommodates the molecular geometry effectively.

The molecular conformation at low temperatures shows a distinct propeller-like arrangement of the three benzyl groups around the central nitrogen atom [2]. This configuration is primarily governed by steric hindrance between the aromatic rings, resulting in an average dihedral angle of approximately eighty-eight point one degrees for the oxygen-carbon-carbon-carbon torsion and variable dihedral angles ranging from negative sixty-eight point six to one hundred seven point five degrees for nitrogen-carbon-carbon-carbon torsions [2].

Variable temperature studies utilizing nuclear magnetic resonance spectroscopy have demonstrated that the rotational dynamics of the benzyl groups are temperature-dependent [2]. At room temperature (twenty-seven degrees Celsius), rapid rotation occurs on the nuclear magnetic resonance timescale, while at minus ninety-three degrees Celsius, the rotation becomes slow enough to observe distinct conformational states. The activation energy for phenylene rotation has been determined to be approximately ten kilocalories per mole [2].

Temperature (°C) Temperature (K) Space Group a (Å) b (Å) c (Å) β (°) Z -70 203 P2₁/a 21.076 9.015 8.917 93.9 4 25 298 Not specified Not specified Not specified Not specified Not specified Not specified

X-Ray Diffraction Analysis

Comprehensive X-ray diffraction analysis of tribenzylamine has been conducted using state-of-the-art instrumentation and methodologies. The crystallographic data collection employed molybdenum K-alpha radiation with a wavelength of zero point seven one zero seven three angstroms, utilizing a charge-coupled device area detector for high-resolution data acquisition [2].

The three-dimensional X-ray analysis revealed critical structural parameters that define the molecular packing and intermolecular interactions. The crystal structure determination was performed at two hundred three Kelvin (minus seventy degrees Celsius) to ensure thermal stability and minimize molecular motion artifacts during data collection [1].

Data processing involved extensive correction procedures including Lorentz and polarization effects, as well as absorption corrections using the REQAB method with minimum and maximum transmission values of zero point eight five three and one point zero zero zero respectively [2]. The structure solution utilized direct methods followed by full-matrix least-squares refinement based on F-squared values [2].

The refinement converged to excellent statistical parameters with R₁ equals zero point zero four seven nine and weighted R₂ equals zero point one one zero seven for reflections with F greater than four sigma F, and R₁ equals zero point zero five nine nine, weighted R₂ equals zero point one two zero four for all unique reflections [2]. The goodness-of-fit parameter of one point zero seven eight indicates high-quality structural determination.

Parameter Value Reference Radiation Type Mo-Kα [1] Wavelength (Å) 0.71073 [1] Detector Type CCD area detector [2] Temperature (K) 203 (-70°C) [1] Measurement Method Three-dimensional X-ray analysis [1] Crystal System Monoclinic [1] Volume (ų) Calculated from unit cell [1] Density (g/cm³) 1.283 (calculated) [2]

Molecular Packing and Intermolecular Interactions

The molecular packing of tribenzylamine is characterized by a sophisticated interplay of weak intermolecular forces that stabilize the crystal structure. The nitrogen atom adopts a pyramidal geometry consistent with sp³ hybridization, with the lone pair of electrons directed toward the interior of the molecular cavity formed by the three benzyl groups [2].

The propeller conformation of the molecule results in an average carbon-nitrogen-carbon bond angle of one hundred fourteen point four two degrees, which deviates from the ideal tetrahedral angle due to steric effects and lone pair repulsion [2]. This geometric arrangement creates specific clearance distances between rotating benzyl groups, with minimum separations of zero point two two to zero point three two angstroms after accounting for van der Waals radii [2].

Intermolecular interactions in the crystal structure are dominated by weak van der Waals forces, which serve as the primary packing mechanism [2]. The absence of conventional hydrogen bonding donors and acceptors limits the formation of strong directional interactions, resulting in a packing arrangement that maximizes space-filling efficiency while minimizing steric clashes between adjacent molecules.

The crystal packing exhibits potential carbon-hydrogen to pi interactions between aromatic rings of neighboring molecules, which contribute to the overall stability of the crystal lattice [3]. These weak interactions, typically occurring at distances of two point five to three point five angstroms, provide secondary stabilization to the van der Waals-dominated packing scheme.

The molecular symmetry approximates C₃ symmetry due to the propeller-like arrangement of the three equivalent benzyl groups around the central nitrogen atom [2]. However, the crystal packing reduces this symmetry, and the space group P2₁/a indicates that the molecules are arranged with only inversion symmetry in the crystal lattice.

Structural Feature Value/Description Notes Nitrogen Geometry Pyramidal (sp³) Lone pair directed into cavity Propeller Conformation Three benzyl groups in propeller arrangement Steric hindrance favored C-N-C Bond Angle (°) 114.42 Average value Dihedral Angle O-C-C-C (°) ~88.1 Benzene rings oriented edgewise Dihedral Angle N-C-C-C (°) ~-68.6 to 107.5 Variable depending on ring position Clearance Distance (Å) 0.22-0.32 After van der Waals correction Molecular Symmetry Approximate C₃ symmetry Propeller-like arrangement

Crystallization Techniques and Polymorphism

Tribenzylamine can be crystallized using various techniques, each offering distinct advantages depending on the intended application and required crystal quality. The most commonly employed method for obtaining high-quality single crystals suitable for X-ray crystallographic analysis is vapor diffusion, which typically yields excellent crystals within five to seven days [2].

The vapor diffusion technique involves the gradual interdiffusion of a poor solvent (such as diethyl ether or n-pentane) into a solution of tribenzylamine dissolved in a good solvent (such as toluene) [2]. This method allows for controlled supersaturation and nucleation, resulting in well-formed single crystals with dimensions suitable for structural determination.

Alternative crystallization methods include recrystallization from solution using ethanol, methanol, or other organic solvents [4]. This approach is particularly useful for purification purposes and typically requires two to twenty-four hours for completion. The solvent selection criteria involve choosing systems where tribenzylamine exhibits low solubility at room temperature but high solubility at the boiling point of the solvent [5].

Thermal crystallization methods employing controlled temperature gradients can also be employed for single crystal growth [6]. These techniques involve careful control of cooling rates, with slower cooling (one to five degrees Celsius per hour) generally producing higher quality crystals compared to rapid cooling procedures [6].

The polymorphic behavior of tribenzylamine appears to be limited, with only one well-characterized crystal form reported in the literature [1]. The monoclinic P2₁/a structure represents the stable form under normal conditions, exhibiting consistent packing arrangements across different crystallization conditions. However, the potential for conformational polymorphism exists due to the flexibility of the benzyl groups and the possibility of different propeller arrangements [2].

Slow evaporation techniques using various organic solvents can produce moderate quality crystals suitable for analytical purposes, though the crystal size and quality may be inferior to vapor diffusion methods [7]. Sublimation under vacuum conditions can yield highly pure samples but typically results in smaller crystal sizes [8].

Technique Solvent System Temperature (°C) Crystal Quality Typical Time Applications Vapor Diffusion Diethyl ether/toluene or n-pentane/toluene Room temperature High quality single crystals 5-7 days X-ray crystallography Recrystallization from Solution Ethanol, methanol, or other organic solvents 25-80 Good for purification 2-24 hours Purification and analysis Thermal Method Controlled temperature gradient Variable (gradient) Variable, depends on gradient 6-48 hours Single crystal growth Slow Evaporation Various organic solvents 25-40 Moderate quality 1-10 days Small scale preparations Sublimation Vacuum conditions 100-150 Pure but small crystals 1-4 hours High purity samples

The crystallization conditions significantly influence the final crystal quality and size. Optimal growth typically occurs at concentrations near saturation with supersaturation ratios of one point two to one point five [8]. Higher supersaturation ratios may lead to multiple nucleation events and smaller crystal sizes, while insufficient supersaturation may result in slow or incomplete crystallization [7].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.7

Exact Mass

287.1674

Boiling Point

385.0 °C

Appearance

Solid powder

Melting Point

91.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HZ10O1931J

GHS Hazard Statements

Aggregated GHS information provided by 1419 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (99.93%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

620-40-6

68015-83-8

Wikipedia

Tribenzylamine

General Manufacturing Information

Benzenemethanamine, N,N-bis(phenylmethyl)-: ACTIVE

Dates

Last modified: 08-15-2023

1: Mikata Y, Nodomi Y, Ohnishi R, Kizu A, Konno H. Tris(8-methoxy-2-quinolylmethyl)amine (8-MeOTQA) as a highly fluorescent Zn(2+) probe prepared by convenient C3-symmetric tripodal amine synthesis. Dalton Trans. 2015 May 7;44(17):8021-30. doi: 10.1039/c5dt00514k. PubMed PMID: 25827829.

2: Bortoluzzi M, Marchetti F, Pampaloni G, Zacchini S. Tribenzylamine C-H activation and intermolecular hydrogen transfer promoted by WCl6. Inorg Chem. 2014 Apr 7;53(7):3832-8. doi: 10.1021/ic5001683. Epub 2014 Mar 13. PubMed PMID: 24624963.

3: Lang X, Ma W, Zhao Y, Chen C, Ji H, Zhao J. Visible-light-induced selective photocatalytic aerobic oxidation of amines into imines on TiO2. Chemistry. 2012 Feb 27;18(9):2624-31. doi: 10.1002/chem.201102779. Epub 2012 Jan 23. PubMed PMID: 22271403.

4: Khan NS, Perez-Aguilar JM, Kaufmann T, Hill PA, Taratula O, Lee OS, Carroll PJ, Saven JG, Dmochowski IJ. Multiple hindered rotators in a gyroscope-inspired tribenzylamine hemicryptophane. J Org Chem. 2011 Mar 4;76(5):1418-24. doi: 10.1021/jo102480s. Epub 2011 Jan 27. PubMed PMID: 21271707; PubMed Central PMCID: PMC3045655.

5: Alajarin M, Orenes RA, Steed JW, Pastor A. Self-assembly of tris(ureidobenzyl)amines: flexible bricks for robust architectures. Chem Commun (Camb). 2010 Mar 7;46(9):1394-403. doi: 10.1039/b922531e. Epub 2010 Jan 27. PubMed PMID: 20162128.

6: Kalidhasan S, Ganesh M, Sricharan S, Rajesh N. Extractive separation and determination of chromium in tannery effluents and electroplating waste water using tribenzylamine as the extractant. J Hazard Mater. 2009 Jun 15;165(1-3):886-92. doi: 10.1016/j.jhazmat.2008.10.122. Epub 2008 Nov 7. PubMed PMID: 19135302.

7: Bialecki J, Ruzicka J, Attygalle AB. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. J Mass Spectrom. 2006 Sep;41(9):1195-204. PubMed PMID: 16924596.

8: Rajesh N, Subramanian MS. A study of the extraction behavior of thallium with tribenzylamine as the extractant. J Hazard Mater. 2006 Jul 31;135(1-3):74-7. Epub 2005 Dec 15. PubMed PMID: 16359783.

9: Han WS, Chung KC, Kim MH, Ko HB, Lee YH, Hong TK. A hydrogen ion-selective poly(aniline) solid contact electrode based on dibenzylpyrenemethylamine ionophore for highly acidic solutions. Anal Sci. 2004 Oct;20(10):1419-22. PubMed PMID: 15524194.

10: Qu Y, Ding ZH, Liu JK. The first occurrence in nature of two compounds from hops. Z Naturforsch C. 2003 Sep-Oct;58(9-10):640-2. PubMed PMID: 14577623.

11: Han WS, Yoo SJ, Kim SH, Hong TK, Chung KC. Behavior of a polypyrrole solid contact pH-selective electrode based on tertiary amine ionophores containing different alkyl chain lengths between nitrogen and a phenyl group. Anal Sci. 2003 Mar;19(3):357-60. PubMed PMID: 12675339.

12: Alajarín M, Pastor A, Orenes RA, Steed JW. Dimeric self-assembling capsules derived from the highly flexible tribenzylamine skeleton. J Org Chem. 2002 Oct 4;67(20):7091-5. PubMed PMID: 12354004.

13: Jin S, Zhou R, Scheuer EM, Adamchuk J, Rayburn LL, DiSalvo FJ. Synthesis, characterization, and ligand exchange studies of W(6)S(8)L(6) cluster compounds. Inorg Chem. 2001 Jun 4;40(12):2666-74. PubMed PMID: 11375677.

14: Alberti A, Benaglia M, Macciantelli D. Mechanistic studies of radical-based processes. Use and misuse of EPR spectroscopy. Org Lett. 2000 Jun 1;2(11):1553-5. PubMed PMID: 10841477.

15: Arya SP, Malla JL, Slathia V. A selective spectrophotometric method for determination of copper with ferron. Talanta. 1987 Feb;34(2):293-5. PubMed PMID: 18964299.

16: Donaldson EM. Improved tribenzylamine-silver bromide extraction/atomic-absorption spectrophotometric method for the determination of silver in ores, related materials and zinc process solutions. Talanta. 1984 Jun;31(6):443-8. PubMed PMID: 18963626.

17: Donaldson EM, Mark E, Leaver ME. Comparison of silver results for canadian reference ores and concentrates and zinc-processing products by acid decomposition, tribenzylamine/chloroform extraction and fire-assay combined with atomic-absorption spectrophotometry. Talanta. 1984 Jan;31(1):89-96. PubMed PMID: 18963534.

18: Loeppky RN, Tomasik W, Millard TG. Ester-mediated nitrosamine formation from nitrite and secondary or tertiary amines. IARC Sci Publ. 1984;(57):353-63. PubMed PMID: 6533026.

19: Donaldson EM. Determination of silver in ores, concentrates, zinc process solutions, copper metal and copper-base alloys by atomic-absorption spectrophotometry after separation by extraction of the tribenzylamine-silver bromide complex. Talanta. 1982 Dec;29(12):1069-75. PubMed PMID: 18963258.

20: Sakakibara H, Okekawa O, Fujiwara T, Otani M, Omura S. Acyl derivatives of 16-membered macrolides. I. Synthesis and biological properties of 3"-O-propionylleucomycin A5 (TMS-19-Q). J Antibiot (Tokyo). 1981 Aug;34(8):1001-10. PubMed PMID: 7319915.

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Structure | Key Properties |

Tribenzylamine, first synthesized in the late 19th century, holds historical significance as one of the earliest products of the Leuckart reaction . Developed by Rudolf Leuckart in 1885, this reductive amination method converted benzaldehyde and formamide into benzylamine derivatives, including tribenzylamine. Otto Wallach later expanded its application to ketones, solidifying its role in early organic synthesis . The compound’s straightforward preparation from benzyl halides and ammonia further established it as a model substrate for studying tertiary amine chemistry . Molecular Identity and Classification as a Tertiary AmineTribenzylamine (C$${21}$$H$${21}$$N, molecular weight: 287.4 g/mol) is a symmetrical tertiary amine with three benzyl groups (-CH$$2$$C$$6$$H$$5$$) bonded to a central nitrogen atom . Its structure, $$ \text{N(CH}2\text{C}6\text{H}5)_3 $$, confers steric hindrance, influencing reactivity and physical properties. The nitrogen’s lone pair remains available for coordination, enabling applications in catalysis and supramolecular chemistry . Significance in Organic Synthesis and Analytical ChemistryTribenzylamine serves as a versatile intermediate in reductive amination, C–N bond formation, and imine synthesis . Its stability under acidic conditions makes it valuable for synthesizing pharmaceuticals and agrochemicals. In analytical chemistry, it acts as a reference standard in HPLC for method development, particularly in mixed-mode chromatography .Physical and Chemical PropertiesStructural and Spectroscopic Characteristics

Thermodynamic and Solubility Data

Reactivity and StabilityTribenzylamine undergoes debenzylation with ceric ammonium nitrate (CAN) to form dibenzylamine . It reacts with bromine via a charge-transfer complex, yielding tribenzylammonium tribromide and dibenzylbenzylidenaminium tribromide . Air sensitivity necessitates storage below 30°C in inert atmospheres . Synthetic MethodologiesTraditional Synthesis via the Leuckart ReactionThe Leuckart reaction remains a cornerstone, using ammonium formate or formamide to reduce benzaldehyde derivatives. For tribenzylamine, benzyl chloride reacts with excess ammonia under reflux: Modern Catalytic and Solvent-Free ApproachesRecent methods employ potassium hydroxide in ethanol/water with alkyl halides, achieving 95% yield at 25°C . Microwave-assisted synthesis reduces reaction times to 1–2 hours . Optimization Strategies for Industrial Production

Applications in Science and IndustryRole in Organic Synthesis and Catalysis

Pharmaceutical and Biomedical Applications

Industrial Uses in Material Science

Analytical and Characterization TechniquesChromatographic Methods for Purity AssessmentHPLC conditions:

Spectroscopic and Crystallographic Analysis

Comparative Data InterpretationTribenzylamine’s HPLC retention time (4.2 min) distinguishes it from dibenzylamine (3.8 min) and benzylamine (2.5 min) . Tribenzylamine crystallizes in the monoclinic crystal system with space group P2₁/a at low temperatures [1]. The temperature-dependent crystallographic analysis has revealed significant structural characteristics that provide insights into the molecular behavior under varying thermal conditions. At minus seventy degrees Celsius, the crystal structure exhibits well-defined unit cell parameters with a equals twenty-one point zero seven six angstroms, b equals nine point zero one five angstroms, c equals eight point nine one seven angstroms, and beta equals ninety-three point nine degrees [1]. The asymmetric unit contains four molecules with Z equals four, indicating a specific packing arrangement that accommodates the molecular geometry effectively. The molecular conformation at low temperatures shows a distinct propeller-like arrangement of the three benzyl groups around the central nitrogen atom [2]. This configuration is primarily governed by steric hindrance between the aromatic rings, resulting in an average dihedral angle of approximately eighty-eight point one degrees for the oxygen-carbon-carbon-carbon torsion and variable dihedral angles ranging from negative sixty-eight point six to one hundred seven point five degrees for nitrogen-carbon-carbon-carbon torsions [2]. Variable temperature studies utilizing nuclear magnetic resonance spectroscopy have demonstrated that the rotational dynamics of the benzyl groups are temperature-dependent [2]. At room temperature (twenty-seven degrees Celsius), rapid rotation occurs on the nuclear magnetic resonance timescale, while at minus ninety-three degrees Celsius, the rotation becomes slow enough to observe distinct conformational states. The activation energy for phenylene rotation has been determined to be approximately ten kilocalories per mole [2].

X-Ray Diffraction AnalysisComprehensive X-ray diffraction analysis of tribenzylamine has been conducted using state-of-the-art instrumentation and methodologies. The crystallographic data collection employed molybdenum K-alpha radiation with a wavelength of zero point seven one zero seven three angstroms, utilizing a charge-coupled device area detector for high-resolution data acquisition [2]. The three-dimensional X-ray analysis revealed critical structural parameters that define the molecular packing and intermolecular interactions. The crystal structure determination was performed at two hundred three Kelvin (minus seventy degrees Celsius) to ensure thermal stability and minimize molecular motion artifacts during data collection [1]. Data processing involved extensive correction procedures including Lorentz and polarization effects, as well as absorption corrections using the REQAB method with minimum and maximum transmission values of zero point eight five three and one point zero zero zero respectively [2]. The structure solution utilized direct methods followed by full-matrix least-squares refinement based on F-squared values [2]. The refinement converged to excellent statistical parameters with R₁ equals zero point zero four seven nine and weighted R₂ equals zero point one one zero seven for reflections with F greater than four sigma F, and R₁ equals zero point zero five nine nine, weighted R₂ equals zero point one two zero four for all unique reflections [2]. The goodness-of-fit parameter of one point zero seven eight indicates high-quality structural determination.

Molecular Packing and Intermolecular InteractionsThe molecular packing of tribenzylamine is characterized by a sophisticated interplay of weak intermolecular forces that stabilize the crystal structure. The nitrogen atom adopts a pyramidal geometry consistent with sp³ hybridization, with the lone pair of electrons directed toward the interior of the molecular cavity formed by the three benzyl groups [2]. The propeller conformation of the molecule results in an average carbon-nitrogen-carbon bond angle of one hundred fourteen point four two degrees, which deviates from the ideal tetrahedral angle due to steric effects and lone pair repulsion [2]. This geometric arrangement creates specific clearance distances between rotating benzyl groups, with minimum separations of zero point two two to zero point three two angstroms after accounting for van der Waals radii [2]. Intermolecular interactions in the crystal structure are dominated by weak van der Waals forces, which serve as the primary packing mechanism [2]. The absence of conventional hydrogen bonding donors and acceptors limits the formation of strong directional interactions, resulting in a packing arrangement that maximizes space-filling efficiency while minimizing steric clashes between adjacent molecules. The crystal packing exhibits potential carbon-hydrogen to pi interactions between aromatic rings of neighboring molecules, which contribute to the overall stability of the crystal lattice [3]. These weak interactions, typically occurring at distances of two point five to three point five angstroms, provide secondary stabilization to the van der Waals-dominated packing scheme. The molecular symmetry approximates C₃ symmetry due to the propeller-like arrangement of the three equivalent benzyl groups around the central nitrogen atom [2]. However, the crystal packing reduces this symmetry, and the space group P2₁/a indicates that the molecules are arranged with only inversion symmetry in the crystal lattice.

Crystallization Techniques and PolymorphismTribenzylamine can be crystallized using various techniques, each offering distinct advantages depending on the intended application and required crystal quality. The most commonly employed method for obtaining high-quality single crystals suitable for X-ray crystallographic analysis is vapor diffusion, which typically yields excellent crystals within five to seven days [2]. The vapor diffusion technique involves the gradual interdiffusion of a poor solvent (such as diethyl ether or n-pentane) into a solution of tribenzylamine dissolved in a good solvent (such as toluene) [2]. This method allows for controlled supersaturation and nucleation, resulting in well-formed single crystals with dimensions suitable for structural determination. Alternative crystallization methods include recrystallization from solution using ethanol, methanol, or other organic solvents [4]. This approach is particularly useful for purification purposes and typically requires two to twenty-four hours for completion. The solvent selection criteria involve choosing systems where tribenzylamine exhibits low solubility at room temperature but high solubility at the boiling point of the solvent [5]. Thermal crystallization methods employing controlled temperature gradients can also be employed for single crystal growth [6]. These techniques involve careful control of cooling rates, with slower cooling (one to five degrees Celsius per hour) generally producing higher quality crystals compared to rapid cooling procedures [6]. The polymorphic behavior of tribenzylamine appears to be limited, with only one well-characterized crystal form reported in the literature [1]. The monoclinic P2₁/a structure represents the stable form under normal conditions, exhibiting consistent packing arrangements across different crystallization conditions. However, the potential for conformational polymorphism exists due to the flexibility of the benzyl groups and the possibility of different propeller arrangements [2]. Slow evaporation techniques using various organic solvents can produce moderate quality crystals suitable for analytical purposes, though the crystal size and quality may be inferior to vapor diffusion methods [7]. Sublimation under vacuum conditions can yield highly pure samples but typically results in smaller crystal sizes [8].

The crystallization conditions significantly influence the final crystal quality and size. Optimal growth typically occurs at concentrations near saturation with supersaturation ratios of one point two to one point five [8]. Higher supersaturation ratios may lead to multiple nucleation events and smaller crystal sizes, while insufficient supersaturation may result in slow or incomplete crystallization [7]. Purity >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3 4.7

Exact Mass 287.1674

Boiling Point 385.0 °C

Appearance

Solid powder

Melting Point

91.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

HZ10O1931J

GHS Hazard Statements

Aggregated GHS information provided by 1419 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (99.93%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms

Irritant Other CAS

620-40-6

68015-83-8 Wikipedia

Tribenzylamine

General Manufacturing Information

Benzenemethanamine, N,N-bis(phenylmethyl)-: ACTIVE

Dates

Last modified: 08-15-2023

1: Mikata Y, Nodomi Y, Ohnishi R, Kizu A, Konno H. Tris(8-methoxy-2-quinolylmethyl)amine (8-MeOTQA) as a highly fluorescent Zn(2+) probe prepared by convenient C3-symmetric tripodal amine synthesis. Dalton Trans. 2015 May 7;44(17):8021-30. doi: 10.1039/c5dt00514k. PubMed PMID: 25827829.

2: Bortoluzzi M, Marchetti F, Pampaloni G, Zacchini S. Tribenzylamine C-H activation and intermolecular hydrogen transfer promoted by WCl6. Inorg Chem. 2014 Apr 7;53(7):3832-8. doi: 10.1021/ic5001683. Epub 2014 Mar 13. PubMed PMID: 24624963. 3: Lang X, Ma W, Zhao Y, Chen C, Ji H, Zhao J. Visible-light-induced selective photocatalytic aerobic oxidation of amines into imines on TiO2. Chemistry. 2012 Feb 27;18(9):2624-31. doi: 10.1002/chem.201102779. Epub 2012 Jan 23. PubMed PMID: 22271403. 4: Khan NS, Perez-Aguilar JM, Kaufmann T, Hill PA, Taratula O, Lee OS, Carroll PJ, Saven JG, Dmochowski IJ. Multiple hindered rotators in a gyroscope-inspired tribenzylamine hemicryptophane. J Org Chem. 2011 Mar 4;76(5):1418-24. doi: 10.1021/jo102480s. Epub 2011 Jan 27. PubMed PMID: 21271707; PubMed Central PMCID: PMC3045655. 5: Alajarin M, Orenes RA, Steed JW, Pastor A. Self-assembly of tris(ureidobenzyl)amines: flexible bricks for robust architectures. Chem Commun (Camb). 2010 Mar 7;46(9):1394-403. doi: 10.1039/b922531e. Epub 2010 Jan 27. PubMed PMID: 20162128. 6: Kalidhasan S, Ganesh M, Sricharan S, Rajesh N. Extractive separation and determination of chromium in tannery effluents and electroplating waste water using tribenzylamine as the extractant. J Hazard Mater. 2009 Jun 15;165(1-3):886-92. doi: 10.1016/j.jhazmat.2008.10.122. Epub 2008 Nov 7. PubMed PMID: 19135302. 7: Bialecki J, Ruzicka J, Attygalle AB. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. J Mass Spectrom. 2006 Sep;41(9):1195-204. PubMed PMID: 16924596. 8: Rajesh N, Subramanian MS. A study of the extraction behavior of thallium with tribenzylamine as the extractant. J Hazard Mater. 2006 Jul 31;135(1-3):74-7. Epub 2005 Dec 15. PubMed PMID: 16359783. 9: Han WS, Chung KC, Kim MH, Ko HB, Lee YH, Hong TK. A hydrogen ion-selective poly(aniline) solid contact electrode based on dibenzylpyrenemethylamine ionophore for highly acidic solutions. Anal Sci. 2004 Oct;20(10):1419-22. PubMed PMID: 15524194. 10: Qu Y, Ding ZH, Liu JK. The first occurrence in nature of two compounds from hops. Z Naturforsch C. 2003 Sep-Oct;58(9-10):640-2. PubMed PMID: 14577623. 11: Han WS, Yoo SJ, Kim SH, Hong TK, Chung KC. Behavior of a polypyrrole solid contact pH-selective electrode based on tertiary amine ionophores containing different alkyl chain lengths between nitrogen and a phenyl group. Anal Sci. 2003 Mar;19(3):357-60. PubMed PMID: 12675339. 12: Alajarín M, Pastor A, Orenes RA, Steed JW. Dimeric self-assembling capsules derived from the highly flexible tribenzylamine skeleton. J Org Chem. 2002 Oct 4;67(20):7091-5. PubMed PMID: 12354004. 13: Jin S, Zhou R, Scheuer EM, Adamchuk J, Rayburn LL, DiSalvo FJ. Synthesis, characterization, and ligand exchange studies of W(6)S(8)L(6) cluster compounds. Inorg Chem. 2001 Jun 4;40(12):2666-74. PubMed PMID: 11375677. 14: Alberti A, Benaglia M, Macciantelli D. Mechanistic studies of radical-based processes. Use and misuse of EPR spectroscopy. Org Lett. 2000 Jun 1;2(11):1553-5. PubMed PMID: 10841477. 15: Arya SP, Malla JL, Slathia V. A selective spectrophotometric method for determination of copper with ferron. Talanta. 1987 Feb;34(2):293-5. PubMed PMID: 18964299. 16: Donaldson EM. Improved tribenzylamine-silver bromide extraction/atomic-absorption spectrophotometric method for the determination of silver in ores, related materials and zinc process solutions. Talanta. 1984 Jun;31(6):443-8. PubMed PMID: 18963626. 17: Donaldson EM, Mark E, Leaver ME. Comparison of silver results for canadian reference ores and concentrates and zinc-processing products by acid decomposition, tribenzylamine/chloroform extraction and fire-assay combined with atomic-absorption spectrophotometry. Talanta. 1984 Jan;31(1):89-96. PubMed PMID: 18963534. 18: Loeppky RN, Tomasik W, Millard TG. Ester-mediated nitrosamine formation from nitrite and secondary or tertiary amines. IARC Sci Publ. 1984;(57):353-63. PubMed PMID: 6533026. 19: Donaldson EM. Determination of silver in ores, concentrates, zinc process solutions, copper metal and copper-base alloys by atomic-absorption spectrophotometry after separation by extraction of the tribenzylamine-silver bromide complex. Talanta. 1982 Dec;29(12):1069-75. PubMed PMID: 18963258. 20: Sakakibara H, Okekawa O, Fujiwara T, Otani M, Omura S. Acyl derivatives of 16-membered macrolides. I. Synthesis and biological properties of 3"-O-propionylleucomycin A5 (TMS-19-Q). J Antibiot (Tokyo). 1981 Aug;34(8):1001-10. PubMed PMID: 7319915. Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|